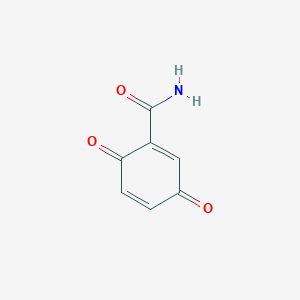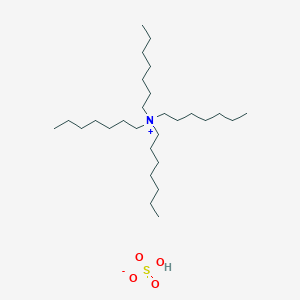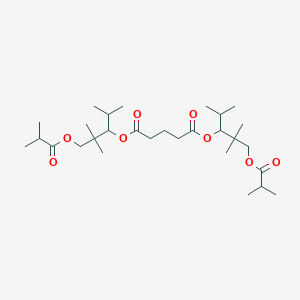
Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate is a chemical compound that belongs to the class of esters. It is commonly used in scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate is not well understood. However, it is believed to act as a substrate for various enzymes, which catalyze the conversion of the compound into other metabolites. It is also believed to have an effect on the lipid metabolism in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have an effect on lipid metabolism and to improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate in lab experiments include its unique properties, its availability, and its relatively low cost. However, the limitations include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate. These include further studies on its mechanism of action, its potential use in drug discovery, and its potential use in the treatment of various diseases. Additionally, research could be conducted on its potential toxicity and the development of safer and more efficient synthesis methods.
Synthesemethoden
The synthesis of Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate involves the reaction of glutaric anhydride with isobutyl vinyl ether and 2-methyl-1-oxopropyl acetate in the presence of a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate is commonly used in scientific research applications such as drug discovery, biochemistry, and molecular biology. It is used as a reagent in the synthesis of various compounds and as a substrate in enzymatic reactions. It is also used as a standard in chromatography and mass spectrometry.
Eigenschaften
| 100208-32-0 | |
Molekularformel |
C29H52O8 |
Molekulargewicht |
528.7 g/mol |
IUPAC-Name |
bis[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] pentanedioate |
InChI |
InChI=1S/C29H52O8/c1-18(2)24(28(9,10)16-34-26(32)20(5)6)36-22(30)14-13-15-23(31)37-25(19(3)4)29(11,12)17-35-27(33)21(7)8/h18-21,24-25H,13-17H2,1-12H3 |
InChI-Schlüssel |
RNKJNASTTQKQFT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C |
Kanonische SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C |
| 100208-32-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



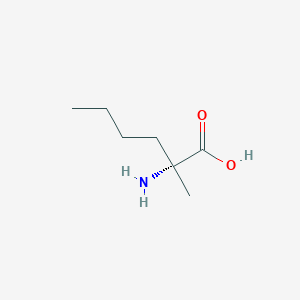
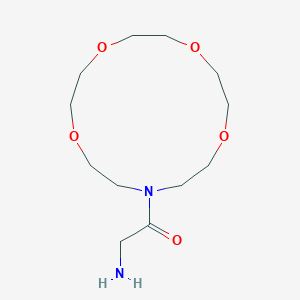
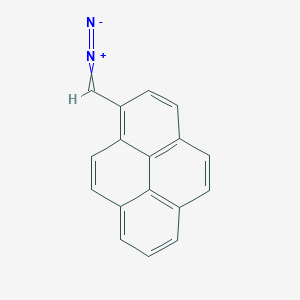
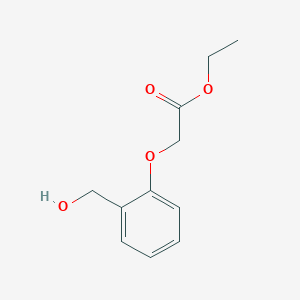
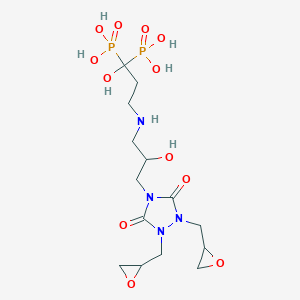
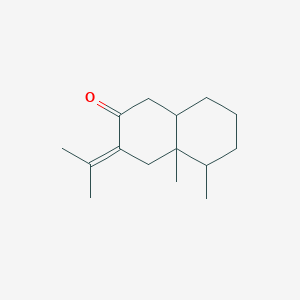

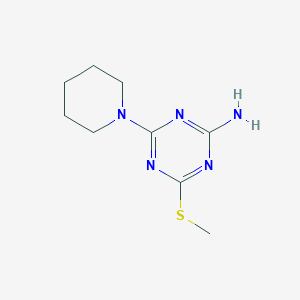

![7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B12543.png)
